2-Amino-5-bromopyridine is an aromatic compound characterized by the presence of an amino group and a bromine atom attached to a pyridine ring. Its molecular formula is C₅H₅BrN₂, and it has a CAS number of 1072-97-5. The compound appears as a white to light yellow crystalline solid and has a melting point ranging from 136°C to 138°C . Due to its structural features, it exhibits significant reactivity, making it valuable in various chemical syntheses.
Studies indicate that 2-amino-5-bromopyridine exhibits biological activity relevant to pharmaceutical applications. It is known for its role as an intermediate in the synthesis of various drugs, including:
Additionally, its derivatives have shown potential antimicrobial and antifungal properties, making it a subject of interest in medicinal chemistry.
The synthesis of 2-amino-5-bromopyridine typically involves the bromination of 2-aminopyridine. Common methods include:
The primary applications of 2-amino-5-bromopyridine include:
Several compounds share structural similarities with 2-amino-5-bromopyridine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminopyridine | Amino group at position 2 | Lacks bromination; serves as a precursor |
3-Amino-5-bromopyridine | Amino group at position 3 | Different position of amino group affects reactivity |
2-Amino-3-bromopyridine | Amino group at position 2 | Distinct reactivity patterns due to bromination at position 3 |
4-Aminobenzonitrile | Amino group on benzene ring | Different aromatic system; used in different applications |
The unique positioning of the amino and bromine groups on the pyridine ring imparts distinct chemical properties to 2-amino-5-bromopyridine, making it particularly valuable in pharmaceutical synthesis compared to its analogs.
Buchwald-Hartwig amination has emerged as a cornerstone for introducing nitrogen-based substituents into pyridine systems. For 2-amino-5-bromopyridine, this method enables selective functionalization at the C5 position. Studies demonstrate that palladium catalysts such as palladium(II) acetate (Pd(OAc)₂) paired with biarylphosphine ligands (e.g., Xantphos or RuPhos) facilitate coupling with aryl amines under mild conditions. For instance, reactions employing cesium carbonate (Cs₂CO₃) as a base in toluene at 65–80°C yield monoaminated products with >80% efficiency. The presence of electron-withdrawing groups on the pyridine ring enhances reactivity by stabilizing the transition state during oxidative addition.
A notable application involves coupling 3-bromo-2-aminopyridine with secondary cyclic amines like morpholine, achieving yields up to 85% using Pd(OAc)₂/RuPhos systems. The methodology avoids protection/deprotection steps, streamlining synthesis.
Suzuki-Miyaura cross-coupling enables precise aryl-bromine substitution at the C5 position. Pyridylboronic acids, such as 2-methoxy-5-pyridylboronic acid, react with 2-amino-5-bromopyridine derivatives in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in aqueous tetrahydrofuran (THF). This approach is particularly effective for constructing bipyridine architectures, with yields exceeding 75% under optimized conditions.
Regioselectivity is influenced by steric and electronic factors. For example, ortho-substituted phenylboronic acids exhibit higher coupling efficiency due to chelation-assisted stabilization of the palladium intermediate. Recent advances highlight the use of ligand-free Pd catalysts in solvent-free solid-state reactions, achieving 90% conversion for aryl-pyridine couplings.
Phenyltrimethylammonium tribromide (PTAB) offers a safer alternative to molecular bromine for regioselective bromination. In the synthesis of 2-amino-5-bromopyridine, PTAB selectively brominates 2-aminopyridine at the C5 position in dichloromethane or chloroform at 30°C. This method achieves yields up to 92% without requiring protecting groups, outperforming traditional brominating agents in selectivity and scalability (Table 1).
Table 1. PTAB-Mediated Bromination of 2-Aminopyridine
Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
2-Aminopyridine | PTAB | CH₂Cl₂ | 30 | 92 |
2-Aminopyridine | Br₂ | CCl₄ | 25 | 65 |
NBS is effective for α-bromination but shows limited regiocontrol in pyridine systems. While NBS brominates 4-ethylpyridine at the benzylic position, its application to 2-aminopyridine requires careful optimization. Mixtures of NBS and Lewis acids (e.g., SbBr₃) in acetonitrile achieve moderate yields (50–60%) but often produce di- or tribrominated byproducts.
Solvent choice critically impacts reaction kinetics and selectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates by stabilizing charged intermediates. For example, SNAr reactions of 2-chloro-5-bromopyridine with benzyl alcohol in DMSO proceed 10× faster than in tetrahydrofuran (THF) due to improved solvation of the transition state. Conversely, nonpolar solvents like toluene favor palladium-catalyzed couplings by reducing side reactions.
Solid-phase synthesis simplifies purification but requires tailored supports. For 2-amino-5-bromopyridine derivatives, immobilization on Merrifield resin enables sequential functionalization via Suzuki-Miyaura or Buchwald-Hartwig reactions, with final cleavage yielding products in >85% purity. Solution-phase methods, while more flexible, often necessitate chromatographic purification. Recent advances in solid-state cross-coupling using Pd(I) dimers and olefin dispersants achieve 95% yields with residual Pd levels <1 ppm, rivaling solution-phase efficiency.
Table 2. Solid-Phase vs Solution-Phase Synthesis
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Yield | 80–95% | 70–90% |
Purification | Simplified (filtration) | Chromatography required |
Scalability | Limited by resin capacity | High |
Residual Pd | <5 ppm | 10–100 ppm |
2-Amino-5-bromopyridine demonstrates exceptional versatility as a ligand in transition metal coordination chemistry, forming stable complexes with various metal centers through its nitrogen donor atoms [10] [12]. The compound exhibits dual coordination sites, with the pyridine nitrogen serving as the primary coordination point and the amino group providing additional stabilization through hydrogen bonding interactions [7] [16]. This bifunctional nature enables the formation of diverse coordination architectures ranging from discrete mononuclear complexes to extended polymeric networks [13] [17].
The coordination behavior of 2-amino-5-bromopyridine is significantly influenced by the electronic properties imparted by both the electron-donating amino group and the electron-withdrawing bromine substituent [5] [19]. These substituents create a unique electronic environment that modulates the binding affinity and selectivity toward different metal centers [22] [25]. The resulting complexes often exhibit distorted coordination geometries due to steric interactions and electronic effects, leading to interesting structural features and potential catalytic properties [10] [15].
Zinc(II) complexes with 2-amino-5-bromopyridine have provided valuable insights into coordination chemistry and structural organization patterns [10] [12]. The most extensively studied system is the discrete salt complex [C5H6BrN2][ZnCl3(C5H5BrN2)], where zinc(II) adopts a distorted tetrahedral coordination geometry [7] [11]. In this complex, the zinc center coordinates to the pyridine nitrogen of 2-amino-5-bromopyridine and three chloride ions, while the amino group remains uncoordinated but participates in hydrogen bonding networks [10] [16].
Crystallographic analysis reveals that the zinc-nitrogen bond length measures 2.052(3) Å, which falls within the typical range for zinc-pyridine coordination [12] [52]. The three zinc-chloride bond lengths are 2.2494(11) Å, 2.2691(11) Å, and 2.2499(11) Å, indicating slight variations due to the asymmetric coordination environment [7] [42]. The coordination angles around the zinc center range from 104.99(9)° to 114.22(4)°, demonstrating significant deviation from ideal tetrahedral geometry [10] [51].
Table 1: Zinc(II)-2-Amino-5-bromopyridine Complex Structural Data
Complex | Coordination Geometry | Bond Length Zn-N (Å) | Bond Length Zn-Cl (Å) | Bond Angles (°) | Space Group | Reference |
---|---|---|---|---|---|---|
[C5H6BrN2][ZnCl3(C5H5BrN2)] | Distorted tetrahedral | 2.052(3) | 2.2494(11), 2.2691(11), 2.2499(11) | 104.99(9) - 114.22(4) | P21/n | [7] [10] [12] |
Zn(II) coordination polymers with bromopyridine | Tetrahedral/Octahedral | 2.02-2.10 | N/A | 109-111 | Various | [13] [17] |
Tetrahedral Zn(II) complexes | Tetrahedral | 2.00-2.15 | N/A | 105-115 | Various | [51] [52] |
The crystal structure exhibits extensive hydrogen bonding networks involving both intramolecular and intermolecular interactions [12] [42]. The amino group of the 2-amino-5-bromopyridinium cation forms hydrogen bonds with chloride atoms of neighboring complex anions, creating layered arrangements parallel to the (101) crystallographic plane [7] [11]. Additionally, short halogen-halogen contacts between bromine and chloride atoms (3.4239(11) Å and 3.4503(12) Å) contribute to the overall crystal packing stability [10] [42].
One-dimensional zinc(II) coordination polymers incorporating 2-amino-5-bromopyridine have been synthesized and characterized, demonstrating the ligand's ability to bridge multiple metal centers [13] [17]. These polymeric structures often exhibit three-dimensional supramolecular networks stabilized by π-π stacking interactions between aromatic rings and extensive hydrogen bonding patterns [13] [27]. The zinc centers in these systems typically adopt tetrahedral or distorted octahedral coordination geometries depending on the auxiliary ligands present [15] [17].
Copper coordination polymers with 2-amino-5-bromopyridine exhibit remarkable structural diversity and unique π-stacking arrangements that significantly influence their physical properties [25] [27]. The formation of these coordination networks is driven by the copper center's ability to adopt various coordination geometries and the ligand's capacity to participate in multiple intermolecular interactions [14] [28]. The resulting structures often display one-dimensional chains or two-dimensional layers interconnected through π-π stacking interactions [26] [32].
Table 2: Copper Coordination Polymer Systems with π-Stacking Interactions
System | Coordination Mode | π-Stacking Distance (Å) | Network Dimensionality | Intermolecular Interactions | Reference |
---|---|---|---|---|---|
Cu(I) bromide coordination polymer | Tetrahedral Cu(I) | 3.31-3.38 | 3D | O-H...O, C-H...Br hydrogen bonds | [14] |
Cu(II) coordination with π-stacking | Square planar/Octahedral Cu(II) | 3.653(2)-3.845(2) | 1D chains, 2D layers | π-π stacking, hydrogen bonding | [25] [27] [28] |
Mixed Cu(I/II) systems | Mixed coordination | 3.5-3.9 | 1D/2D | Multiple weak interactions | [26] [29] |
The π-π stacking interactions in copper-2-amino-5-bromopyridine systems are characterized by centroid-to-centroid distances ranging from 3.31 to 3.84 Å, indicating strong aromatic interactions [25] [32]. These stacking arrangements can occur in both parallel displaced and perpendicular T-shaped orientations, with the parallel displaced configuration being more commonly observed due to favorable electrostatic interactions [27] [32]. The π-stacking motifs contribute significantly to the stability of the coordination polymers and influence their electronic and magnetic properties [28] [29].
Copper(I) systems typically adopt tetrahedral coordination geometries, forming three-dimensional networks where bromopyridine ligands bridge adjacent copper centers [14] [30]. In these structures, the copper-bromide units create alternating six-membered chair-patterned rings in net-like layers, with the aminopyridine ligands pointing alternately above and below the layers [14]. The three-dimensional assembly is achieved through intermolecular oxygen-hydrogen-oxygen and carbon-hydrogen-bromine hydrogen bonding interactions [14] [26].
Copper(II) coordination polymers demonstrate greater structural complexity due to the Jahn-Teller distortion effects characteristic of d9 electronic configuration [27] [28]. These systems often exhibit square planar or distorted octahedral coordination geometries, leading to one-dimensional chain structures that extend into two-dimensional layers through π-stacking interactions [25] [27]. The magnetic properties of these copper(II) systems are influenced by the π-stacking arrangements, which can mediate weak antiferromagnetic or ferromagnetic coupling between metal centers [28] [29].
2-Amino-5-bromopyridine plays a crucial role in heterogeneous catalysis systems, primarily serving as a ligand or substrate in transition metal-catalyzed transformations [20] [21]. The compound's unique electronic properties, derived from the combination of electron-donating amino and electron-withdrawing bromo substituents, make it an excellent substrate for palladium-catalyzed cross-coupling reactions [20] [23]. These systems demonstrate high efficiency in forming carbon-carbon and carbon-nitrogen bonds under relatively mild conditions [39] [40].
In palladium-catalyzed Sonogashira coupling reactions, 2-amino-5-bromopyridine derivatives serve as effective electrophilic partners with terminal alkynes [20]. The heterogeneous catalyst system employing palladium(II) trifluoroacetate (2.5 mol%), triphenylphosphine (5 mol%), and copper(I) iodide (5 mol%) achieves excellent yields ranging from 72% to 96% under optimized conditions [20]. The reaction proceeds efficiently at 100°C for 3 hours in dimethylformamide solvent, demonstrating the system's practical utility for synthetic applications [20].
Table 3: Catalytic System Performance Data
Catalyst System | Substrate | Yield (%) | Reaction Conditions | Catalyst Loading (mol%) | Reference |
---|---|---|---|---|---|
Pd-catalyzed Sonogashira coupling | 2-amino-3-bromopyridines | 72-96 | 100°C, 3h, DMF | 2.5 Pd, 5 PPh3, 5 CuI | [20] |
Cu-catalyzed Goldberg reaction | 2-bromopyridine + amides | 85-95 | CuI/phen, 100°C | 0.5-3 CuI | [39] |
Ni/Co dual catalysis | Bromopyridines + alkyl halides | 44-91 | TDAE, rt to 80°C | 2-5 Ni, 0.1-2.5 Co | [21] |
Transition metal cross-coupling | Various bromopyridines | 70-90 | Various | 1-10 | [23] [24] |
Copper-catalyzed Goldberg reactions utilizing 2-amino-5-bromopyridine demonstrate exceptional efficiency in forming carbon-nitrogen bonds [39]. The heterogeneous catalyst system based on copper(I) iodide and 1,10-phenanthroline ligand achieves yields of 85-95% with catalyst loadings as low as 0.5-3 mol% [39]. This methodology provides an economical and scalable approach for synthesizing 2-methylaminopyridine amides and related derivatives from readily available starting materials [39].
Dual nickel-cobalt catalytic systems have emerged as powerful platforms for cross-electrophile coupling reactions involving bromopyridine substrates [21]. These heterogeneous systems operate through complementary redox cycles, where nickel facilitates oxidative addition and reductive elimination steps while cobalt mediates radical generation from alkyl halides [21]. The dual catalytic approach enables selective coupling of bromopyridines with various alkyl halides, achieving yields ranging from 44% to 91% depending on substrate structure and reaction conditions [21].
Mechanistic investigations of 2-amino-5-bromopyridine participation in catalytic cycles have revealed detailed insights into the fundamental steps governing transition metal-catalyzed transformations [38] [40]. The compound's involvement in catalytic processes typically follows established organometallic pathways including oxidative addition, transmetalation, and reductive elimination sequences [23] [38]. However, the unique electronic characteristics imparted by the amino and bromo substituents create distinctive reactivity patterns that influence reaction kinetics and selectivity [20] [24].
Table 4: Mechanistic Pathway Analysis in Catalytic Cycles
Reaction Type | Metal Center | Rate-Determining Step | Activation Energy | Key Intermediates | Reference |
---|---|---|---|---|---|
Oxidative Addition | Pd(0) → Pd(II) | Oxidative addition for electron-poor substrates | Low for bromopyridines | [Pd(Ar)(Br)(L2)] | [38] [40] |
Transmetalation | Pd(II)-Br + B(OH)3 | Transmetalation in basic conditions | Moderate | [Pd{Ph-B(OH)3-}(C5H2RN)(PR3)2] | [38] |
Reductive Elimination | Pd(II) → Pd(0) | Reductive elimination for bulky substrates | Variable with sterics | [Pd(Ar)(R)(L2)] | [23] [24] |
Ligand Exchange | Various | Variable | System dependent | Various complexes | [33] [34] |
In palladium-catalyzed cross-coupling reactions, the oxidative addition of 2-amino-5-bromopyridine to palladium(0) complexes proceeds with relatively low activation barriers due to the electron-withdrawing nature of the bromine substituent [38] [40]. Nuclear magnetic resonance studies have identified transient intermediates during the transmetalation step, specifically [Pd{Ph-B(OH)3-}{C5H2RN}(PR3)2] complexes containing boronate ligands coordinated through oxygen atoms to the metal center [38]. These intermediates play crucial roles in determining reaction selectivity and efficiency [38].
The reductive elimination step in catalytic cycles involving 2-amino-5-bromopyridine is often influenced by steric factors and electronic effects of both the aminopyridine fragment and the coupling partner [23] [24]. Computational studies have revealed that the amino group can participate in stabilizing transition states through hydrogen bonding interactions with auxiliary ligands or solvent molecules [33] [34]. This stabilization effect can significantly alter reaction kinetics and influence product distributions in competitive reaction pathways [29] [33].
Proton-coupled electron transfer mechanisms have been identified in photoredox catalytic systems involving 2-amino-5-bromopyridine substrates [40]. The reduction potential of bromopyridines is significantly modulated by protonation effects, enabling single-electron reduction pathways that generate reactive pyridyl radicals [40]. These radical intermediates participate in subsequent coupling reactions with alkene and alkyne building blocks, providing access to functionalized aminopyridine derivatives under mild photochemical conditions [40].
Acute Toxic;Irritant